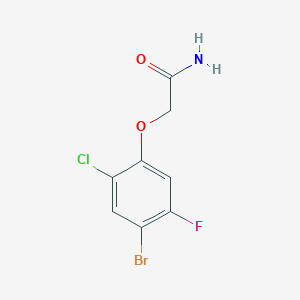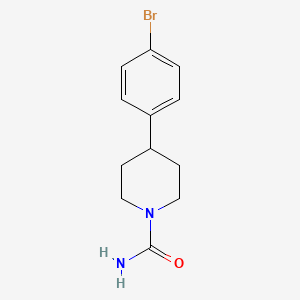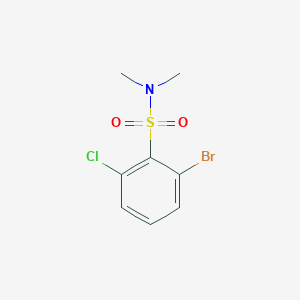
2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide, also known as BCFPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCFPA is a member of the phenoxyacetamide family, which is known for its diverse pharmacological properties.
作用機序
The mechanism of action of 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be upregulated in many types of cancer. It also inhibits the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide has been shown to suppress the expression of oncogenes such as c-Myc and cyclin D1.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide. One area of research is the development of more efficient synthesis methods that can produce higher yields of pure product. Another area of research is the optimization of the dosing regimen for 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide in cancer therapy. Additionally, the study of 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide's effects on other signaling pathways involved in cancer cell growth and survival could lead to the identification of new therapeutic targets. Finally, the development of new delivery methods that can improve the solubility and bioavailability of 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide could enhance its therapeutic potential.
合成法
2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide can be synthesized using a multi-step process that involves the reaction between 2,4,5-trichlorophenol and 2-bromo-5-chlorophenol, followed by the reaction with ethyl chloroacetate and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide. The synthesis process is complex and requires careful attention to detail to obtain a pure product.
科学的研究の応用
2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 2-(4-Bromo-2-chloro-5-fluorophenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes.
特性
IUPAC Name |
2-(4-bromo-2-chloro-5-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO2/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFBWYUJQUGZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)

![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)

![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)
![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)